molecular formula C13H21NO3 B2594138 tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate CAS No. 1335032-03-5

tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate

Cat. No.: B2594138
CAS No.: 1335032-03-5
M. Wt: 239.315
InChI Key: MUIUKXFMPJXMCU-VHSXEESVSA-N
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Description

tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of Diels-Alder reactions, metathesis, and Michael additions . These reactions are carried out under controlled conditions to ensure the correct regio- and stereo-selectivity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the desired compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as bicyclo[3.3.1]nonane derivatives and bicyclo[2.1.1]hexane derivatives . These compounds share some structural similarities but differ in their specific functional groups and stereochemistry.

Uniqueness

What sets tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate apart is its specific arrangement of atoms and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9(10)11(14)15/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIUKXFMPJXMCU-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCCC2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCCCC[C@@H]2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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